BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Fungal DNA
Extraction using Tetradecyltrimethylammonium
Bromide (TTAB)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Tetradecyltrimethylammonium
Compound Name:
bromide

Cat. No. B107326

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of high-quality genomic DNA from fungi is a critical first step for a wide range of
molecular applications, including polymerase chain reaction (PCR), sequencing, and
phylogenetic analysis. Fungal cell walls, rich in polysaccharides like chitin and glucans, present
a significant challenge for efficient cell lysis and DNA purification. Cationic detergents, such as
tetradecyltrimethylammonium bromide (TTAB), are effective agents for disrupting fungal cell
membranes and separating DNA from contaminating polysaccharides.

This document provides a detailed protocol for fungal DNA extraction using a TTAB-based
method. While many established protocols utilize the closely related compound
cetyltrimethylammonium bromide (CTAB), TTAB, with its 14-carbon alkyl chain, can also be
effectively employed. The underlying principle of both methods is the ability of the cationic
detergent to form complexes with proteins and most polysaccharides, which can then be
removed from the solution, leaving the DNA to be precipitated. This protocol is adapted from
well-established CTAB methods for fungal DNA extraction.[1][2][3][4]1[5][6][7][8]

Principle of the Method
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The TTAB-based DNA extraction method relies on the lytic action of the cationic detergent
TTAB in a high-salt buffer. The buffer helps to maintain the stability of the DNA and aids in the
removal of proteins and other cellular debris. TTAB solubilizes cell membranes and forms
insoluble complexes with most polysaccharides and proteins at low salt concentrations. By
adjusting the salt concentration, DNA can be selectively precipitated. The protocol involves cell
lysis, removal of contaminants with an organic extraction, and precipitation and washing of the
DNA.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from fungal DNA extraction
protocols using cationic detergents like CTAB, which are expected to be comparable when
using TTAB. The actual yield and purity can vary depending on the fungal species, the age of
the culture, and the starting material (mycelia vs. spores).

Parameter Typical Range Notes

Yield can be significantly
] 60 pg — 230 pg per 200 mg of ) o
DNAYield influenced by the efficiency of
wet fungal mass|[5] ] ]
cell wall disruption.

A ratio of ~1.8 is generally
) considered pure for DNA.

DNA Purity (A260/A280) 1.8-2.0 _ o
Lower ratios may indicate

protein contamination.

Ratios lower than 2.0 may
) indicate contamination with
DNA Purity (A260/A230) >2.0 )
polysaccharides or other

organic compounds.

The duration can vary based
) ] on incubation times and the
Processing Time 2.5 -4 hours ]
number of samples being

processed.[5]

Experimental Protocol
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This protocol is a comprehensive guide for extracting high-quality genomic DNA from fungal
mycelium using a TTAB-based lysis buffer.

Materials and Reagents

e Fungal Mycelium: Freshly harvested or stored at -80°C.
 Liquid Nitrogen: For grinding frozen mycelium.

» Sterile Mortar and Pestle

e Microcentrifuge Tubes (1.5 mL and 2.0 mL)

e Microcentrifuge

o Water Bath or Heating Block (65°C)

o Pipettes and Sterile Pipette Tips

o TTAB Extraction Buffer:

[¢]

2% (w/v) Tetradecyltrimethylammonium Bromide (TTAB)

[e]

100 mM Tris-HCI (pH 8.0)

o

20 mM EDTA (pH 8.0)

1.4 M NaCl

[¢]

o

1% (w/v) Polyvinylpyrrolidone (PVP) (optional, aids in removing polyphenols)

[e]

Prepare fresh and pre-heat to 65°C before use.

o 2-Mercaptoethanol (add to TTAB buffer just before use to a final concentration of 0.2% v/v)

e Chloroform:lsoamyl Alcohol (24:1 v/v)

* |sopropanol (ice-cold)
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e 70% Ethanol (ice-cold)

e TE Buffer (pH 8.0):
o 10 mM Tris-HCI (pH 8.0)
o 1 mM EDTA (pH 8.0)

* RNase A (10 mg/mL)

Procedure

o Sample Preparation and Cell Lysis:
1. Harvest approximately 100-200 mg of fresh or frozen fungal mycelium.

2. Freeze the mycelium in liquid nitrogen and immediately grind it into a fine powder using a
pre-chilled sterile mortar and pestle.

3. Transfer the powdered mycelium to a 2.0 mL microcentrifuge tube.
4. Add 700 pL of pre-heated (65°C) TTAB Extraction Buffer (with 2-mercaptoethanol added).

5. Vortex briefly to mix and incubate at 65°C for 30-60 minutes in a water bath or heating
block. Invert the tubes every 10-15 minutes to ensure thorough mixing.

o Organic Extraction:
1. After incubation, cool the tubes to room temperature.
2. Add an equal volume (700 pL) of chloroform:isoamyl alcohol (24:1).

3. Mix gently by inverting the tubes for 5-10 minutes to form an emulsion. Caution: Do not
vortex vigorously as this can shear the genomic DNA.

4. Centrifuge at 12,000 x g for 10 minutes at 4°C.

5. Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube,
avoiding the protein layer at the interface and the lower organic phase.
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» DNA Precipitation:
1. Add 0.7 volumes (approximately 490 uL) of ice-cold isopropanol to the aqueous phase.
2. Mix gently by inverting the tube until a white, stringy DNA precipitate is visible.
3. Incubate at -20°C for at least 30 minutes to enhance precipitation.
4. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
o DNA Washing and Resuspension:
1. Carefully decant the supernatant without disturbing the DNA pellet.
2. Wash the pellet by adding 1 mL of ice-cold 70% ethanol.
3. Centrifuge at 10,000 x g for 5 minutes at 4°C.

4. Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature.
Do not over-dry the pellet as it can be difficult to resuspend.

5. Resuspend the DNA pellet in 50-100 uL of TE Buffer. To aid in resuspension, you can
incubate the tube at 55-60°C for 10 minutes.

6. (Optional) For applications sensitive to RNA contamination, add 1 pL of RNase A (10
mg/mL) and incubate at 37°C for 30 minutes.

o DNA Quality and Quantity Assessment:

1. Determine the concentration and purity of the extracted DNA using a spectrophotometer
(e.g., NanoDrop) by measuring the absorbance at 260 nm, 280 nm, and 230 nm.

2. Visualize the integrity of the DNA by running an aliquot on a 1% agarose gel. High
molecular weight DNA should appear as a single, sharp band.

Visualizations
Experimental Workflow
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Caption: Workflow for Fungal DNA Extraction using TTAB.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b107326?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Logical Relationship of TTAB Method Components
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Caption: Mechanism of TTAB-based DNA purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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